

Pharmacokinetics of (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B145349

[Get Quote](#)

An In-depth Technical Guide on the Pharmacokinetics of **(5R)-Dinoprost Tromethamine**

Introduction

(5R)-Dinoprost, the naturally occurring prostaglandin F2 α (PGF2 α), is a biologically active lipid compound with significant hormone-like effects. It is formulated as a tromethamine salt, **(5R)-Dinoprost tromethamine**, to enhance its solubility and stability[1]. This compound is a potent luteolytic agent and is widely used in veterinary medicine to synchronize estrus cycles and manage reproductive disorders in livestock[1][2]. Its mechanism of action is mediated through the prostaglandin F2 α receptor (FP receptor), a G-protein coupled receptor, which triggers a cascade of intracellular signaling events upon activation[3].

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of **(5R)-Dinoprost tromethamine**. It is intended for researchers, scientists, and drug development professionals, and focuses on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The guide summarizes available quantitative data, details relevant experimental protocols, and illustrates key biological and experimental pathways. It is important to note that the majority of publicly available pharmacokinetic data for dinoprost is derived from veterinary studies in cattle and often focuses on its primary metabolite rather than the parent compound.

Pharmacokinetic Profile

The study of pharmacokinetics involves understanding the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME)[4].

Absorption

The absorption of dinoprost tromethamine is highly dependent on the route of administration.

- **Intramuscular (IM) and Subcutaneous (SC) Injection:** In veterinary applications, dinoprost tromethamine is commonly administered via IM or SC injection[2]. Studies in lactating Holstein cows demonstrate that after a 25 mg dose, the primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2 α (PGFM), is rapidly detected in plasma[5][6][7]. One study found that subcutaneous administration led to greater circulating PGFM concentrations in the first 15 to 90 minutes compared to intramuscular administration[6][7]. The peak concentration (T_{max}) of the PGFM metabolite occurred at approximately 42 \pm 16 minutes for IM and 50 \pm 6 minutes for SC administration, with no statistically significant difference between the routes[6].
- **Intestinal Absorption:** A study using a perfused rat jejunum model investigated the intestinal absorption of dinoprost. The results indicated that while dinoprost disappears from the intestinal lumen, there is a lag before it appears in the mesenteric circulation, suggesting it penetrates the blood at a relatively slow rate and may undergo metabolism within the gut wall[8].

Distribution

Once in systemic circulation, drugs are distributed to various tissues and organs. Specific data on the volume of distribution (V_d) and tissue-specific accumulation of **(5R)-Dinoprost tromethamine** is limited in the public domain. As a prostaglandin, it is expected to act locally as a paracrine or autocrine mediator and is rapidly metabolized, which may limit its systemic distribution[9].

Metabolism

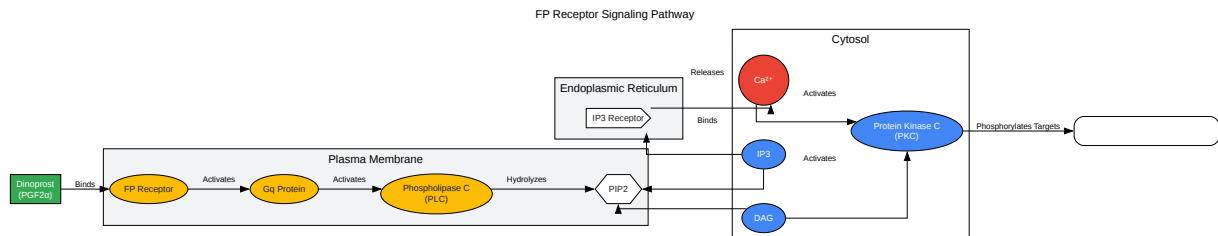
(5R)-Dinoprost is rapidly and extensively metabolized, primarily in the lungs, liver, and other tissues. The initial and most significant metabolic step is the oxidation of the 15-hydroxyl group to a ketone, forming 13,14-dihydro-15-keto-prostaglandin F2 α (PGFM). This metabolite is biologically inactive and has a longer half-life than the parent dinoprost, making it a useful

biomarker for monitoring dinoprost administration and endogenous PGF2 α levels[5][6]. Further degradation occurs through beta-oxidation and omega-oxidation.

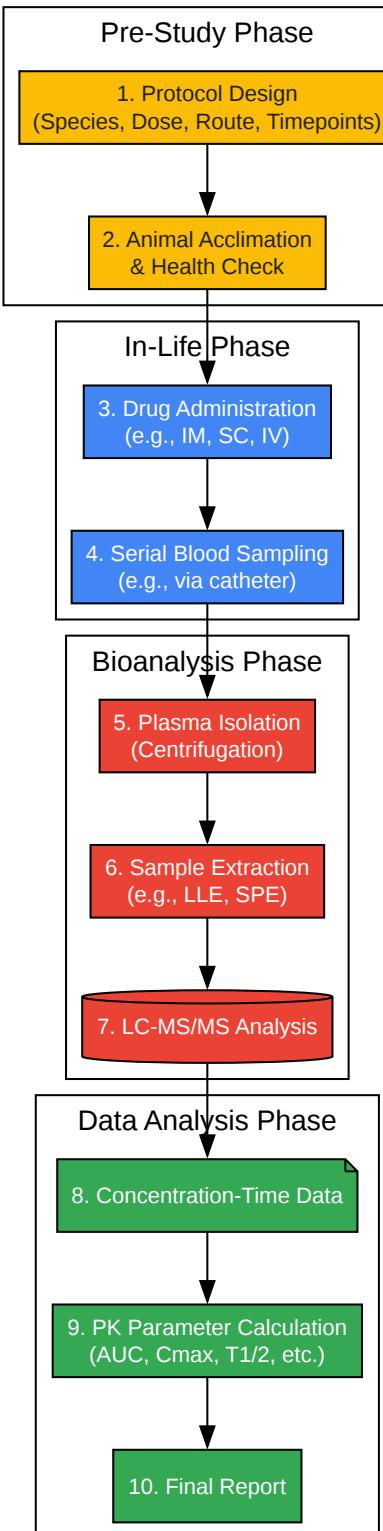
Excretion

The metabolites of dinoprost are primarily excreted in the urine. Detailed information on the clearance rates and specific excretion pathways for **(5R)-Dinoprost tromethamine** is not extensively documented in the available literature.

Quantitative Pharmacokinetic Data


The following table summarizes the available quantitative pharmacokinetic data for the primary metabolite of dinoprost (PGFM) following a single 25 mg dose of dinoprost tromethamine in lactating Holstein cows.

Parameter	Route of Administration	Value	Species	Reference
Time to Peak Concentration (T _{max}) of PGFM	Intramuscular (IM)	42 ± 16 min	Lactating Holstein Cow	[6]
Subcutaneous (SC)		50 ± 6 min	Lactating Holstein Cow	[6]
Area Under the Curve (AUC) of PGFM (0-90 min)	Intramuscular (IM)	1,146 ± 177 pg·h/mL	Lactating Holstein Cow	[6]
Subcutaneous (SC)		1,664 ± 129 pg·h/mL	Lactating Holstein Cow	[6]
Area Under the Curve (AUC) of PGFM (0-2 h)	Intramuscular (IM)	1,586 ± 150 pg·hr/mL	Lactating Holstein Cow	[7]
Subcutaneous (SC)		2,223 ± 160 pg·hr/mL	Lactating Holstein Cow	[7]


Signaling Pathway and Experimental Workflows

FP Receptor Signaling Pathway

(5R)-Dinoprost tromethamine exerts its effects by binding to the Prostaglandin F2 α Receptor (FP), a G-protein-coupled receptor (GPCR)[3]. This interaction primarily activates the Gq alpha subunit of the associated G-protein. Activation of Gq stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction[3][10][11].

Typical Workflow for an In-Vivo PK Study

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ProstaMate (dinoprost tromethamine injection) for Animal Use - Drugs.com [drugs.com]
- 2. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]
- 5. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2 α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PSII-28 Effect of route of administration of dinoprost tromethamine on serum profiles of PGFM and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and penetration of dinoprost (prostaglandin F2 alpha) and dinoprost methyl ester into perfused mesenteric circulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PG F2 α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 10. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics of (5R)-Dinoprost tromethamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145349#pharmacokinetics-of-5r-dinoprost-tromethamine\]](https://www.benchchem.com/product/b145349#pharmacokinetics-of-5r-dinoprost-tromethamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com